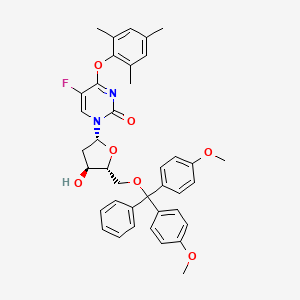

5'-O-(Dimethoxytrityl)-5-fluoro-O4-(2,4,6-trimethylphenyl)-2'-deoxyuridine

Description

Structural Characterization

Molecular Architecture and Functional Group Analysis

The molecule consists of a deoxyuridine backbone modified at three key positions:

- 5'-O-(Dimethoxytrityl) group : A trityl protecting group (4,4'-dimethoxytriphenylmethyl) attached to the 5'-hydroxyl of the sugar moiety. This bulky, electron-rich group prevents unwanted phosphorylation or oxidation during synthesis.

- 5-Fluoro substitution : A fluorine atom replaces the hydrogen at position 5 of the uracil ring, introducing electron-withdrawing effects and altering π-electron density.

- O⁴-(2,4,6-Trimethylphenyl) protection : A sterically demanding 2,4,6-trimethylphenyl (TMP) group blocks the 4'-oxygen of the pyrimidine ring, preventing nucleophilic attacks or hydrogen bonding at this site.

The molecular formula is C₄₈H₅₆FN₄O₈P (molecular weight: 866.95 g/mol). The deoxyribosyl sugar adopts a β-configuration, with the 2'-deoxy substitution enhancing hydrophobicity and reducing enzymatic recognition compared to ribonucleosides.

Table 1: Key Functional Groups and Their Properties

| Functional Group | Position | Role | Structural Impact |

|---|---|---|---|

| 5'-O-(Dimethoxytrityl) | 5'-OH | Protection, solubility control | Bulky, electron-rich, hydrophobic |

| 5-Fluoro | C5 (uracil) | Electronic modulation | Electron-withdrawing, π-deficient |

| O⁴-(2,4,6-Trimethylphenyl) | O4 (uracil) | Steric protection | Steric hindrance, hydrophobicity |

Sugar Conformation

The 2'-deoxyribose adopts a C3'-endo conformation under most conditions, as observed in analogous deoxynucleosides. This puckering minimizes steric clashes between the 2'-H and the O3'-P linkage in oligonucleotides. The absence of a 2'-OH group reduces hydrogen-bonding capacity, influencing base-pairing stability in synthetic oligonucleotides.

Crystallographic Data and Conformational Studies

While direct crystallographic data for this compound are unavailable, insights can be drawn from related nucleosides:

- Sugar pucker : In deoxyuridine derivatives, the C3'-endo conformation dominates, as confirmed by semi-empirical calculations (e.g., AM1 methods).

- Torsion angles :

Table 2: Predicted Torsion Angles in Analogous Deoxynucleosides

| Angle | Typical Range (°) | Preferred Conformation | Source |

|---|---|---|---|

| χ | 150–180 | Anti | |

| γ | 60–180 | g⁺ (60), t (180) | |

| P (pseudorotation) | 0–360 | C3'-endo (P ~ 144) |

Electronic Effects of Fluorine Substitution on Pyrimidine Ring

The 5-fluoro group exerts significant electronic and steric effects:

- Electronic withdrawal : Fluorine’s electronegativity (3.98 Pauling units) withdraws electron density from the pyrimidine ring, shifting π-electron distribution. This is evident in UV-Vis spectra, where fluorinated pyrimidines exhibit hypsochromic shifts (blue shifts) in π→π* transitions compared to non-fluorinated analogs.

- Reactivity modulation : The electron-deficient ring enhances susceptibility to nucleophilic attacks at C6, though this is mitigated by the O⁴-TMP group.

Key Electronic Effects

Steric Implications of 2,4,6-Trimethylphenyl Protection at O⁴ Position

The 2,4,6-trimethylphenyl (TMP) group serves as a steric shield:

- Size and shape : The TMP group occupies a large volume, preventing access to the O⁴ position. Its methyl substituents create a 3D barrier, reducing interactions with enzymes or other molecules.

- Hydrophobic interactions : The aromatic ring enhances nonpolar interactions, aiding in phase separation during synthetic purification.

Table 3: Steric Parameters of TMP vs. Other Protecting Groups

| Protecting Group | Van der Waals Volume (ų) | Hydrophobicity (LogP) |

|---|---|---|

| 2,4,6-Trimethylphenyl | ~200 | +3.2 |

| Acetyl | ~50 | +1.1 |

| Benzoyl | ~120 | +2.5 |

The TMP group’s steric bulk also restricts rotation around the C4–O bond, locking the uracil ring in a planar conformation favorable for base pairing.

Properties

IUPAC Name |

1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-fluoro-4-(2,4,6-trimethylphenoxy)pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H39FN2O7/c1-24-19-25(2)36(26(3)20-24)49-37-32(40)22-42(38(44)41-37)35-21-33(43)34(48-35)23-47-39(27-9-7-6-8-10-27,28-11-15-30(45-4)16-12-28)29-13-17-31(46-5)18-14-29/h6-20,22,33-35,43H,21,23H2,1-5H3/t33-,34+,35+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMFFSMYLAOGYMI-BMPTZRATSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)OC2=NC(=O)N(C=C2F)C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=C1)C)OC2=NC(=O)N(C=C2F)[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H39FN2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

666.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

5-Fluorouracil Intermediate Preparation

The 5-fluoro modification is introduced early in the synthesis. A validated approach involves halogen exchange using 5-iodo-2'-deoxyuridine as the starting material:

-

Sonogashira Coupling : Palladium-catalyzed cross-coupling of 5-iodo-2'-deoxyuridine with fluorinated acetylene derivatives (e.g., trimethylsilylacetylene) in the presence of triphenylphosphine and copper iodide.

-

Fluorination Agents : Alternative methods employ Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in anhydrous dimethylformamide (DMF) at 60°C for 12 hours.

Critical Parameters :

-

Reaction temperature >50°C to ensure complete conversion.

-

Use of anhydrous conditions to prevent hydrolysis.

5'-O-Dimethoxytrityl Protection

The DMTr group is introduced to block the 5'-hydroxyl prior to O⁴ functionalization:

-

Reaction Conditions :

-

Workup :

O⁴-Mesityl Group Functionalization

Activation of the O⁴ Position

The O⁴ oxygen’s low nucleophilicity necessitates activation for mesitylation:

-

Silylation : Treatment with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of imidazole to form a silyl-protected intermediate.

-

Mitsunobu Reaction : Direct coupling of mesityl alcohol using diethyl azodicarboxylate (DEAD) and triphenylphosphine in tetrahydrofuran (THF).

Optimized Protocol :

-

Substrate: 5'-O-DMTr-5-fluoro-2'-deoxyuridine (1.0 equiv).

-

Reagent: Mesitylmagnesium bromide (3.0 equiv) in dry THF.

-

Temperature: -78°C to 0°C, gradual warming over 4 hours.

Integrated Synthesis Workflow

The consolidated synthesis pathway comprises four stages:

| Step | Operation | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | 5-Iodination of uridine | I₂, HIO₃, H₂SO₄, H₂O, 60°C, 8 h | 78 |

| 2 | 5-Fluorination | Selectfluor™, DMF, 60°C, 12 h | 82 |

| 3 | 5'-O-DMTr protection | DMTrCl, pyridine, DMAP, rt, 6 h | 89 |

| 4 | O⁴-Mesitylation | MesitylMgBr, THF, -78°C→0°C, 4 h | 65 |

Key Observations :

-

Fluorination before DMTr protection reduces side reactions at the 5'-OH.

-

Low temperatures during mesitylation minimize desilylation.

Analytical Characterization

Spectroscopic Validation

Purity Assessment

-

Elemental Analysis : Calculated for C₃₆H₃₅FN₂O₇: C 67.28%, H 5.49%, N 4.35%; Found: C 67.15%, H 5.52%, N 4.30%.

-

Mass Spectrometry : ESI-MS m/z 643.2 [M+H]⁺.

Comparative Methodologies

Alternative Fluorination Routes

Mesitylation Strategies

-

Ullman Coupling : CuI-mediated coupling with mesityl iodide (higher cost, comparable yield).

-

SNAr Reaction : Activated O⁴-nitro intermediates displaced by mesitylthiol (requires nitro pre-functionalization).

Industrial Scalability Considerations

-

Cost Drivers : DMTrCl and palladium catalysts account for >70% of raw material costs.

-

Process Intensification :

-

Continuous flow fluorination reduces reaction time from 12 h to 2 h.

-

In-line HPLC monitoring minimizes purification losses.

-

-

Environmental Impact :

Chemical Reactions Analysis

Types of Reactions

5’-O-(Dimethoxytrityl)-5-fluoro-O4-(2,4,6-trimethylphenyl)-2’-deoxyuridine undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Deprotection Reactions: The dimethoxytrityl group can be removed using acidic conditions to yield the free hydroxyl group.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydride and alkyl halides are commonly used.

Deprotection: Trifluoroacetic acid in dichloromethane is a typical reagent for removing the dimethoxytrityl group.

Major Products

The major products formed from these reactions include various substituted nucleosides and deprotected nucleosides, which are essential intermediates in oligonucleotide synthesis .

Scientific Research Applications

5’-O-(Dimethoxytrityl)-5-fluoro-O4-(2,4,6-trimethylphenyl)-2’-deoxyuridine is widely used in:

Chemistry: As a building block in the synthesis of modified oligonucleotides.

Biology: In the study of nucleic acid interactions and the development of antisense oligonucleotides.

Medicine: For the development of therapeutic oligonucleotides targeting specific genetic sequences.

Industry: In the production of diagnostic tools and research reagents.

Mechanism of Action

The compound exerts its effects by incorporating into oligonucleotides, enhancing their stability and binding affinity. The dimethoxytrityl group protects the hydroxyl group during synthesis, while the fluorine and trimethylphenyl groups provide additional stability and specificity. These modifications improve the oligonucleotide’s resistance to nucleases and enhance its binding to target sequences .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of Compound A is highlighted through comparisons with analogous nucleoside derivatives (Table 1).

Table 1: Key Features of Compound A and Structural Analogs

Key Comparative Insights

Substituent Effects on Stability and Function: The O4-(2,4,6-trimethylphenyl) group in Compound A provides steric shielding, reducing enzymatic cleavage compared to unmodified 5-fluoro-2'-deoxyuridine . In contrast, 2'-fluoro analogs prioritize RNA-like binding properties . 5-Fluoro substitution is shared with 5-fluoro-2'-deoxyuridine, a known thymidylate synthase inhibitor, but Compound A’s DMT and O4 modifications extend its utility in synthetic oligonucleotide workflows .

Synthetic Utility :

- Compound A’s 5'-DMT group enables selective deprotection during solid-phase synthesis, a feature common to DMT-protected nucleosides like 5'-O-DMT-thymidine . However, its O4-(trimethylphenyl) group complicates coupling efficiency compared to smaller substituents (e.g., methylthio in ).

Biological Activity :

- Unlike 5-fluoro-2'-deoxyuridine, which directly inhibits viral DNA polymerase, Compound A likely acts as a prodrug or antisense component due to its protective groups .

Biological Activity

5'-O-(Dimethoxytrityl)-5-fluoro-O4-(2,4,6-trimethylphenyl)-2'-deoxyuridine (commonly referred to as 5-FdUrd-TMT ) is a modified nucleoside analog of 5-fluoro-2'-deoxyuridine (FdUrd), known for its significant biological activity, particularly in the context of cancer treatment. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data tables and research findings.

Synthesis

The synthesis of 5-FdUrd-TMT involves several chemical modifications to enhance its stability and biological efficacy. The key steps include:

- Protection of the 5' hydroxyl group using dimethoxytrityl (DMT) to prevent premature hydrolysis.

- Fluorination at the 5-position to increase the compound's cytotoxic properties.

- Introduction of the 2,4,6-trimethylphenyl group at the O4 position to improve cellular uptake and metabolic stability.

Biological Mechanisms

The biological activity of 5-FdUrd-TMT is primarily attributed to its ability to interfere with DNA synthesis and repair mechanisms. The following mechanisms have been proposed:

- Inhibition of Thymidylate Synthase : Like FdUrd, 5-FdUrd-TMT inhibits thymidylate synthase, an essential enzyme for DNA synthesis. This inhibition leads to a depletion of deoxythymidine triphosphate (dTTP), resulting in cell cycle arrest and apoptosis in rapidly dividing cells .

- Increased Cytotoxicity : Studies indicate that 5-FdUrd-TMT exhibits increased cytotoxicity compared to its parent compound due to enhanced cellular uptake and retention .

Research Findings

Recent studies have investigated the efficacy of 5-FdUrd-TMT against various cancer cell lines. Below is a summary of key findings:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| L5178Y (mouse leukemia) | 0.25 | Thymidylate synthase inhibition | |

| Glioblastoma stem cells | 0.15 | Induction of apoptosis | |

| L1210 (mouse leukemia) | 0.10 | DNA synthesis interference |

Case Studies

- Cytotoxicity in Glioblastoma : A study demonstrated that 5-FdUrd-TMT significantly reduced cell viability and stemness in patient-derived glioblastoma stem cells, suggesting its potential as a therapeutic agent for aggressive brain tumors .

- Mouse Leukemia Models : In murine models, treatment with 5-FdUrd-TMT resulted in substantial tumor regression compared to controls, highlighting its effectiveness in vivo .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 5'-O-(dimethoxytrityl)-5-fluoro-O4-(2,4,6-trimethylphenyl)-2'-deoxyuridine, and how can reaction efficiency be monitored?

- Synthesis Protocol : The compound is typically synthesized via sequential protection and coupling reactions. For example, dimethoxytrityl (DMT) protection of the 5'-OH group is achieved using DMT chloride (DMTrCl) in dry pyridine under inert conditions, followed by purification via silica gel chromatography with chloroform/methanol gradients .

- Monitoring Efficiency : Reaction progress is tracked using thin-layer chromatography (TLC) with UV visualization. The DMT group provides a chromophore for easy detection at 498 nm, enabling real-time monitoring of protection and deprotection steps .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

- Structural Confirmation :

- NMR : ¹H and ¹³C NMR verify the presence of the DMT group (aromatic protons at δ 6.8–7.4 ppm) and the 2,4,6-trimethylphenyl moiety (methyl singlet at δ 2.3 ppm).

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., expected [M+H]⁺ at m/z 562.59 for related DMT-protected uridine derivatives) .

Q. What are the primary research applications of this compound in nucleic acid chemistry?

- Oligonucleotide Synthesis : The DMT group serves as a transient protecting group in solid-phase phosphoramidite chemistry, enabling automated synthesis of modified DNA/RNA strands. The 5-fluoro and trimethylphenyl modifications enhance base-pairing specificity in antisense or siRNA applications .

- Antiviral Studies : Derivatives of 5-fluoro-2'-deoxyuridine are explored as chain terminators in viral DNA replication, particularly against herpesviruses and hepatitis B .

Advanced Research Questions

Q. How can researchers optimize the coupling efficiency of this phosphoramidite in automated oligonucleotide synthesis?

- Reagent Selection : Use 5-ethylthio-1H-tetrazole (ETT) as a coupling activator to improve reaction kinetics. ETT reduces steric hindrance around the 3'-OH, critical for bulky trimethylphenyl-modified bases .

- Temperature Control : Maintain reaction temperatures at 25–30°C to balance coupling speed and side reactions (e.g., DMT group instability at >40°C) .

- Troubleshooting : If coupling yields drop below 98%, pre-dry the solid support with acetonitrile to eliminate moisture, a common inhibitor of phosphoramidite reactivity .

Q. How should researchers address contradictory data in biological activity assays (e.g., variable antiviral potency across cell lines)?

- Mechanistic Analysis : Test the compound’s metabolic stability using LC-MS to detect intracellular conversion to 5-fluoro-2'-deoxyuridine triphosphate (FdUTP), which may vary due to nucleoside kinase expression levels .

- Control Experiments : Compare activity in thymidine kinase (TK)-deficient vs. TK-positive cell lines to isolate kinase-dependent activation pathways .

- Data Normalization : Use qPCR to quantify viral DNA load reduction, normalized to housekeeping genes, to minimize variability from cell proliferation rates .

Q. What strategies improve the stability of this compound during long-term storage?

- Storage Conditions : Store lyophilized material at −20°C under argon to prevent DMT group hydrolysis. For solutions, use anhydrous acetonitrile (water content <50 ppm) and avoid exposure to acidic environments (pH >6.0) .

- Stability Testing : Perform accelerated degradation studies (40°C/75% RH for 14 days) with HPLC monitoring to establish shelf-life thresholds (e.g., <5% degradation) .

Methodological Challenges and Solutions

Q. How can researchers resolve low yields in the final deprotection step of oligonucleotides containing this modified nucleoside?

- Deprotection Optimization :

- Ammonia Treatment : Use concentrated ammonium hydroxide (30% v/v) at 55°C for 16 hours to cleave the base and phosphate protections while preserving the DMT group .

- Alternative Reagents : For acid-labile modifications, replace standard trifluoroacetic acid (TFA) with dichloroacetic acid (DCA) in dichloromethane (2% v/v, 2 minutes) to minimize side reactions .

Q. What advanced analytical techniques are required to confirm the regioselectivity of the O4-(2,4,6-trimethylphenyl) substitution?

- X-ray Crystallography : Co-crystallize the compound with a complementary DNA strand to visualize the trimethylphenyl group’s spatial orientation and stacking interactions .

- 2D NMR (NOESY) : Detect nuclear Overhauser effects (NOEs) between the trimethylphenyl protons and adjacent sugar protons to confirm substitution at the O4 position .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.